Batzelladine L Demonstrates Superior Leishmanicidal Potency (IC50 0.40 μg/mL) vs. Batzelladine F (IC50 1.90 μg/mL) — 4.75-Fold Enhancement in Direct Head-to-Head Comparison
In a direct head-to-head antiparasitic evaluation against Leishmania infantum, Batzelladine L exhibited an IC50 of 0.40 μg/mL, compared to Batzelladine F which exhibited an IC50 of 1.90 μg/mL under identical assay conditions [1]. This represents a 4.75-fold potency advantage for Batzelladine L. Batzelladine L also demonstrated more potent leishmanicidal activity than batzelladine C (IC50 0.11 μg/mL, but from a separate cross-study comparison requiring careful interpretation) [2].
| Evidence Dimension | Leishmania infantum inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.40 μg/mL |
| Comparator Or Baseline | Batzelladine F: 1.90 μg/mL |
| Quantified Difference | 4.75-fold lower IC50 (greater potency) |
| Conditions | In vitro parasite growth inhibition assay; values extracted from Table 8 of Marine Drugs 2016 compilation |
Why This Matters
For leishmaniasis drug discovery programs, the 4.75-fold potency advantage of Batzelladine L over Batzelladine F directly impacts hit-to-lead prioritization and reduces the compound quantity required for in vivo proof-of-concept studies.
- [1] Marine Drugs 2016, 14(4), 77; Table 8. IC50 values for batzelladine L (0.40 μg/mL) and batzelladine F (1.90 μg/mL) against L. infantum. View Source
- [2] Marine Drugs 2016, 14(4), 77; Table 8. IC50 value for batzelladine C (0.11 μg/mL) against L. infantum. View Source
